Allantoin, (R)-
Description
Significance of Allantoin (B1664786) in Biological Systems
Allantoin, in its broader sense (often as a racemic mixture or the S-(+)-enantiomer), is a significant metabolic intermediate in a wide array of organisms, including animals, plants, and bacteria. wikipedia.org It is a product of purine (B94841) catabolism, formed through the oxidation of uric acid. wikipedia.org In many mammals, excluding humans and other higher apes, allantoin is the primary method for excreting nitrogenous waste. wikipedia.org
The significance of allantoin extends to its role as a biomarker. Because uric acid is the final product of purine metabolism in humans, the presence of allantoin is indicative of non-enzymatic processes involving reactive oxygen species. wikipedia.org This makes allantoin a potential biomarker for measuring oxidative stress. wikipedia.org
While the biological significance of allantoin as a whole is well-documented, specific research pinpointing the distinct role of (-)-Allantoin in these systems is limited. The enzymes that metabolize allantoin in various organisms are often specific to the S-(+)-isomer, leading to an accumulation of the R-(-)-enantiomer when a racemic mixture is present. ncats.io This suggests that the biological significance of (-)-Allantoin may differ from its dextrorotatory counterpart, though further research is needed to fully elucidate these differences.
Historical Context of Allantoin Investigations
The history of allantoin research dates back to the early 19th century. The compound was first isolated in 1800. reddit.com A significant milestone in its history was its synthesis from uric acid. reddit.com
The stereochemistry of allantoin, leading to the identification of its enantiomers, was established later. It was determined that the naturally occurring form, isolated from sources like the leaves of Platanus orientalis and the urine of cattle, is the dextrorotatory S-(+)-allantoin. chemagent.su Conversely, the levorotatory (-)-allantoin, or R-allantoin, was obtained through the selective degradation of the dextrorotatory form from a racemic mixture by the action of allantoinase from sources like soy bean meal. ncats.io
The majority of historical and ongoing research has focused on the synthetically produced racemic mixture of allantoin, which is an equal mix of the (R)- and (S)-enantiomers. chemagent.su This racemic mixture is what is commonly used in various commercial applications. reddit.com Specific investigations into the unique properties and activities of (-)-Allantoin have been less common, representing an area for potential future research.
Detailed Research Findings
While comprehensive research focusing solely on (-)-Allantoin is not abundant, some studies provide insights into its properties and preparation.
| Property | Description | Source |
| Chemical Name | (R)-(-)-Allantoin | ncats.io |
| Optical Rotation | Levorotatory | chemagent.su |
| CAS Number | 7303-80-2 | medkoo.com |
| Molecular Formula | C4H6N4O3 | medkoo.com |
| Molecular Weight | 158.12 g/mol | medkoo.com |
A notable method for the isolation of (-)-Allantoin involves the use of microorganisms. One study detailed a procedure where a culture of Pseudomonas aeruginosa was incubated with racemic (±)-allantoin. The bacteria selectively degraded the (+)-allantoin, allowing for the isolation of (-)-allantoin from the medium. chemagent.su This biological separation method highlights a key difference in how organisms interact with the two enantiomers.
Further research has determined several properties of the isolated (-)-Allantoin, including its solubility and molar rotation in various solvents, its infrared spectrum, and its decomposition point. chemagent.su These properties were compared with those of racemic allantoin and related compounds to establish its distinct characteristics. chemagent.su
It is important to note that much of the available research on the biological activities of allantoin, such as its wound-healing, anti-inflammatory, and keratolytic properties, has been conducted using either the racemic mixture or the S-(+)-enantiomer. scielo.brpimr.plresearchgate.net Therefore, attributing these effects specifically to (-)-Allantoin requires further targeted investigation. The differential metabolism of the enantiomers by certain enzymes suggests that their biological effects could indeed differ. ncats.io
Structure
3D Structure
Properties
CAS No. |
7303-80-2 |
|---|---|
Molecular Formula |
C4H6N4O3 |
Molecular Weight |
158.12 g/mol |
IUPAC Name |
[(4R)-2,5-dioxoimidazolidin-4-yl]urea |
InChI |
InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/t1-/m1/s1 |
InChI Key |
POJWUDADGALRAB-PVQJCKRUSA-N |
Isomeric SMILES |
[C@@H]1(C(=O)NC(=O)N1)NC(=O)N |
Canonical SMILES |
C1(C(=O)NC(=O)N1)NC(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(-)-Allantoin, Allantoin, (-)-; Allantoin, (R)-(-)-; |
Origin of Product |
United States |
Allantoin Catabolism and Metabolic Fates
Enzymatic Degradation Pathways of Allantoin (B1664786)
The enzymatic breakdown of allantoin is a multi-step process that begins with the hydrolysis of the five-membered ring of allantoin and is followed by the degradation of the resulting linear intermediate, allantoate (B10759256). researchgate.netnih.gov
The initial and committed step in allantoin catabolism is the hydrolysis of (S)-allantoin by the enzyme allantoinase (ALN, EC 3.5.2.5). nih.govwikipedia.org This enzyme catalyzes the hydrolytic cleavage of the internal amide bond in the imidazolidine (B613845) ring of allantoin, yielding allantoate (also known as allantoic acid). researchgate.netnih.gov The reaction requires one molecule of water. wikipedia.org
Allantoinase exhibits stereospecificity, acting exclusively on (S)-allantoin, which is the enantiomer produced enzymatically from uric acid in most organisms. researchgate.netnih.gov This specificity is a crucial aspect of the pathway, necessitating mechanisms to handle the non-enzymatically formed (R)-allantoin. In Escherichia coli, allantoinase (encoded by the allB gene) shows a low affinity for its substrate, which is increased through allosteric activation by another enzyme in the pathway, glycerate 2-kinase (GlxK). dtu.dk
Table 1: Allantoinase (ALN) Reaction
| Enzyme | EC Number | Substrate(s) | Product(s) | Description |
| Allantoinase | 3.5.2.5 | (S)-Allantoin, H₂O | Allantoate | Catalyzes the hydrolytic opening of the five-membered ring of (S)-allantoin. nih.govwikipedia.org |
Once allantoate is formed, its degradation can proceed via different enzymatic routes to release ammonia (B1221849) and carbon dioxide. The specific pathway employed depends on the organism. nih.govresearchgate.net
Allantoicase (Allantoate Amidinohydrolase): This enzyme (EC 3.5.3.4) hydrolyzes allantoate to (S)-ureidoglycolate and one molecule of urea (B33335). wikipedia.org The urea is subsequently broken down by urease into two molecules of ammonia and one molecule of carbon dioxide. This pathway is found in some amphibians and microorganisms. nih.govwikipedia.org
Allantoate Amidohydrolase (AAH): In plants and some bacteria, allantoate is degraded by allantoate amidohydrolase (EC 3.5.3.9), also known as allantoate deiminase. nih.govwikipedia.org This enzyme directly hydrolyzes allantoate to ureidoglycine, two molecules of ammonia, and one molecule of carbon dioxide, bypassing the formation of a urea intermediate. wikipedia.orgnih.gov In plants like Arabidopsis and soybean, AAHs are homodimeric, manganese-dependent enzymes located in the endoplasmic reticulum. nih.gov
Ureidoglycolase: The product of both the allantoicase and allantoate amidohydrolase reactions, (S)-ureidoglycolate or ureidoglycine, is further metabolized. Ureidoglycolase (EC 3.5.3.19) catalyzes the hydrolysis of (S)-ureidoglycolate to glyoxylate (B1226380) and two molecules of ammonia and carbon dioxide, or in some pathways, it can produce glyoxylate and urea. nih.gov This final step completes the release of all four nitrogen atoms from the original purine (B94841) ring structure.
Table 2: Allantoate Degradation Enzymes
| Enzyme | EC Number | Substrate(s) | Product(s) | Typical Organisms |
| Allantoicase | 3.5.3.4 | Allantoate, H₂O | (S)-Ureidoglycolate, Urea | Amphibians, some microorganisms. nih.govwikipedia.org |
| Allantoate Amidohydrolase (AAH) | 3.5.3.9 | Allantoate, H₂O | Ureidoglycine, 2 NH₃, CO₂ | Plants, some bacteria. nih.govnih.gov |
| Ureidoglycolase | 3.5.3.19 | (S)-Ureidoglycolate, H₂O | Glyoxylate, 2 NH₃, CO₂ | Various organisms. nih.gov |
Microbial Allantoin Degradation Mechanisms
In microorganisms, allantoin is a valuable secondary nitrogen source, particularly when preferred sources like ammonia or certain amino acids are scarce. wikipedia.orgresearchgate.net
Bacteria have evolved sophisticated regulatory systems to utilize alternative nitrogen sources during periods of nutrient limitation. nih.govnih.gov Under nitrogen starvation, many bacteria, including E. coli, upregulate the expression of genes involved in the catabolism of nitrogen-rich compounds like allantoin. nih.govasm.org Studies have shown that the breakdown of allantoin is crucial for the adaptive response to long-term nitrogen starvation in E. coli, enabling optimal growth recovery when nitrogen becomes available again. nih.govnih.gov This adaptation involves a large-scale reprogramming of the transcriptome to facilitate nitrogen scavenging from alternative sources. researchgate.net In yeast, nitrogen starvation induces autophagy, a process that degrades bulk RNA, with the resulting nucleosides being further catabolized, potentially feeding into the purine degradation pathway that produces allantoin. embopress.org
The genes encoding the enzymes for allantoin degradation are often organized into operons or gene clusters, allowing for coordinated regulation. In E. coli, the genes for allantoin utilization are found in the all operon. dtu.dk In some bacteria, such as members of the order Bacillales, a key gene locus known as the UreD cluster is involved in allantoin degradation. researchgate.net The presence of this cluster provides an adaptive advantage, especially in nitrogen-poor environments, by enabling the bacterium to use allantoin as a nitrogen source. researchgate.net In Saccharomyces cerevisiae, the degradation of allantoin involves multiple enzymes and transport systems whose production is inducible by allophanate, the final intermediate of the pathway. nih.gov The DAL80 gene product acts as a regulator for the expression of these inducible genes. nih.gov
Allantoin Racemization and Stereochemical Considerations
The enzymatic pathway for purine degradation stereospecifically produces (S)-allantoin. researchgate.net However, allantoin can undergo spontaneous, non-enzymatic racemization, converting between its (S)- and (R)-enantiomers. researchgate.netresearchgate.net This process is pH-dependent, occurring rapidly in neutral and alkaline solutions. researchgate.netresearchgate.net
The stereospecificity of allantoinase, which only degrades the (S)-isomer, means that (R)-allantoin would accumulate if not for a mechanism to convert it to the usable form. researchgate.net Some organisms have evolved an enzyme, allantoin racemase, that catalyzes the reversible interconversion of the two allantoin enantiomers. researchgate.netnih.gov This ensures that the entire pool of allantoin, whether from enzymatic production or non-enzymatic racemization, can be efficiently channeled into the catabolic pathway. researchgate.net The mechanism of enzymatic racemization by allantoin racemase involves the release of the hydrogen atom at the C-5 asymmetric carbon, a process distinct from non-enzymatic racemization. nih.gov
Allantoin Racemase Activity
Allantoin racemase (EC 5.1.99.3) is an enzyme that catalyzes the interconversion of (R)-(-)-allantoin and (S)-(+)-allantoin, ensuring that all allantoin produced can be channeled into the purine degradation pathway. wikipedia.org This enzymatic activity was first described in Pseudomonas species. nih.govacs.org Since allantoinase, the next enzyme in the pathway, is specific for (S)-allantoin, the presence of a racemase is essential for the complete and efficient catabolism of racemic allantoin mixtures that can arise from non-enzymatic processes. nih.gov
Bioinformatic studies have indicated that proteins belonging to the Asp/Glu racemase superfamily are likely responsible for allantoin racemase activity. nih.govacs.org For instance, the allantoin racemase from Klebsiella pneumoniae (KpHpxA) has been characterized and shown to effectively catalyze the racemization of both (S)- and (R)-allantoin. nih.gov Similarly, an allantoin racemase was isolated and purified from the yeast Candida utilis. nih.gov
The catalytic efficiency of these enzymes can be significant. The allantoin racemase from K. pneumoniae exhibits a kcat/KM of 6.0 × 10^5 M⁻¹s⁻¹ and provides a rate enhancement of 1.2 × 10^6 over the non-enzymatic reaction. nih.gov A recombinant allantoin racemase, identified through bioinformatics, showed a similar efficiency (kcat/KM ≈ 5 × 10^4 M⁻¹ s⁻¹) for both enantiomers. nih.govacs.org
Mechanistic Insights into Racemization (Bicyclic Intermediate, Proton Exchange)
The racemization of allantoin can occur through two distinct, independent chemical pathways. nih.govacs.orgresearchgate.net
Bicyclic Intermediate Formation: This pathway involves an intramolecular attack of the N8 nitrogen on the C4 carbon of the hydantoin (B18101) ring. This forms a symmetrical, achiral bicyclic intermediate which can then decompose to form either the (R)- or (S)-enantiomer of allantoin. researchgate.net This intramolecular pathway is faster than proton exchange in spontaneous, non-enzymatic racemization, particularly for the allantoin anion where the ureido side chain adopts a cis-conformation favorable for the attack. researchgate.netablesci.com
Proton Exchange: This pathway involves the direct exchange of the proton at the chiral C5 carbon with the solvent. researchgate.net This is a slower non-enzymatic process. nih.govacs.org
Research using 13C and 1H NMR to monitor these two mechanisms in the presence of a microbial allantoin racemase revealed a crucial insight into the enzyme's function. The enzyme does not affect the velocity of the faster, bicyclic intermediate pathway. nih.govacs.org Instead, it dramatically accelerates the slower proton exchange mechanism, increasing its rate by approximately seven orders of magnitude. nih.govacs.org Further investigation with purified allantoin racemase from Candida utilis in deuterium (B1214612) oxide confirmed that enzymatic racemization proceeds in parallel with the release of the hydrogen atom at the C-5 position, which is consistent with the proton exchange mechanism. nih.gov This enzymatic strategy is believed to have been inherited through divergent evolution from enzymes acting on substrates like glutamate, where proton exchange is the only possible racemization mechanism. nih.govacs.org
Comparative Analysis of Allantoin Metabolism Across Diverse Organisms
The metabolic fate of allantoin, the product of uric acid oxidation, varies significantly across the biological kingdoms. While it serves as a key intermediate in nitrogen recycling for many organisms, it is the final excretory product for others.
Metabolic Fates in Mammalian Systems (Non-Hominoid)
In most mammals, excluding hominoid apes and humans, the enzyme urate oxidase (uricase) is present and active. This enzyme catalyzes the oxidation of uric acid to (S)-allantoin. nih.govacs.orgresearchgate.net Consequently, for these non-hominoid mammals, allantoin is the primary and final product of the purine degradation pathway and is excreted in the urine. researchgate.netpashudhanpraharee.com
Studies comparing plasma concentrations of allantoin (Alla) and uric acid (UA) highlight this difference. The Alla/UA quotient is a useful indicator of urate oxidase activity. In rats, which possess urate oxidase, micropuncture and clearance studies have shown that allantoin is freely filtered by the glomerulus and is not subject to net reabsorption or secretion along the nephron. nih.gov The handling of allantoin by the rat kidney is distinct from that of uric acid. nih.gov
The table below presents the allantoin/uric acid quotients for various non-hominoid mammals, demonstrating their active purine oxidation pathway beyond uric acid.
Allantoin in Fish Excretion
In fish, the degradation of uric acid is a key metabolic process, with the liver peroxisomes housing the necessary enzymes. nih.gov This includes uricase, which produces allantoin, as well as allantoinase and allantoicase, which further break down allantoin. nih.gov This indicates that for many fish, allantoin is an intermediate rather than a final excretory product. The ultimate nitrogenous waste product in most fish is ammonia, making them ammoniotelic. ecowin.orgyorku.ca
Based on the intraperoxisomal location of allantoicase, fish can be categorized into different groups. For example, in the "mackerel group," allantoicase is found on the outer surface of the peroxisomal membrane, whereas in the "sardine group," it is located in the soluble matrix of the peroxisome. nih.gov
Allantoin Metabolism in Invertebrates and Other Vertebrates
The metabolism of allantoin in invertebrates is diverse. In some insects, such as the fruit fly Drosophila melanogaster, allantoin is considered an end product of purine degradation. researchgate.net However, other insects like the mosquito Aedes aegypti possess a more extensive uricolytic pathway. They express urate oxidase, allantoinase, and allantoicase, allowing them to metabolize uric acid all the way to urea. nih.gov In crustaceans like the mud crab Scylla serrata, allantoin is metabolized further, ultimately yielding ammonia and CO2. mdpi.com
Among other vertebrates, birds present an interesting case. Similar to hominoid primates, birds lack the urate oxidase enzyme. nih.gov Therefore, uric acid is their main nitrogenous waste product. The allantoin found in the plasma of birds is the result of non-enzymatic oxidation of uric acid, often used as a marker for oxidative stress. nih.gov
The following table summarizes the metabolic role of allantoin across a range of organisms.
Biological Functions and Molecular Mechanisms of Allantoin in Non Human Organisms
Role in Nitrogen Homeostasis and Mobilization
Allantoin (B1664786), a nitrogen-rich compound, is a key intermediate in the purine (B94841) catabolism pathway in many plants. researchgate.net, nih.gov This pathway is not merely for degradation but serves as a crucial mechanism for nitrogen recycling and redistribution, ensuring the plant's nutritional needs are met, particularly under nitrogen-limiting conditions. nih.gov, researchgate.net
Nitrogen Recycling and Remobilization in Plants
The breakdown of purine nucleotides, fundamental components of nucleic acids and energy currency, releases nitrogen that could otherwise be lost. Plants efficiently salvage this nitrogen by converting purines into ureides, primarily allantoin and allantoate (B10759256). mdpi.com, nih.gov This process is a vital part of the plant's nitrogen economy, allowing for the remobilization of nitrogen from senescing tissues to growing sinks like new leaves and developing seeds. researchgate.net, researchgate.net The degradation of the purine ring to form allantoin becomes especially significant under nitrogen deficiency, where it helps to compensate for the limited external supply. nih.gov, researchgate.net In nitrogen-stressed rice, for instance, allantoin accumulation can increase nearly eight-fold, highlighting the pathway's role in nitrogen remobilization under scarcity. nih.gov
Allantoin as a Nitrogen Transport Form
Allantoin and its hydrolytic product, allantoate, are collectively termed ureides. mdpi.com These molecules are exceptionally efficient at transporting nitrogen throughout the plant. Their high nitrogen-to-carbon ratio (1:1) makes them a more economical choice for nitrogen transport compared to amides like asparagine and glutamine. mdpi.com In many tropical and subtropical legume species that fix atmospheric nitrogen, ureides constitute the primary form of organic nitrogen transported from the root nodules to the shoot, accounting for up to 90% of the total nitrogen moved through the xylem. nih.gov, mdpi.com, oup.com In non-leguminous plants, while the contribution is less pronounced, allantoin and allantoic acid can still represent a significant portion (around 15%) of the nitrogenous compounds in the sieve tube sap. nih.gov, nih.gov The transport itself occurs through either apoplastic or symplastic pathways, with specialized ureide permease (UPS) transporters facilitating movement across membranes, such as from nodules into the xylem. mdpi.com
Contribution to Nitrogen Homeostasis in Specific Plant Species
The importance of allantoin in nitrogen homeostasis varies significantly across the plant kingdom. In symbiotic nitrogen-fixing legumes like soybean and cowpea, the synthesis of allantoin in root nodules is the primary route for assimilating fixed nitrogen for long-distance transport. tandfonline.com, oup.com, nih.gov Studies using ¹⁵N-labeled nitrate (B79036) on soybean have shown that the majority of allantoin found in the shoots originates from the nodules, with transport occurring mainly through the xylem. tandfonline.com
In non-legume species such as rice, allantoin metabolism plays a crucial role, especially under nitrogen-limited conditions. Overexpression of the rice ureide permease gene, OsUPS1, leads to increased allantoin accumulation and improved growth when nitrogen is scarce. nih.gov, nih.gov Conversely, the allantoinase gene (OsALN), which breaks down allantoin, is upregulated under low nitrogen conditions, suggesting a fine-tuned regulation to release nitrogen when needed. nih.gov In Arabidopsis thaliana, allantoin can serve as an alternative nitrogen source, and the expression of its allantoinase gene (AtALN) is upregulated when allantoin is the sole nitrogen source provided. nih.gov, nih.gov However, research on cultured coffee cells indicated a more limited role for allantoin as a primary nitrogen source under the specific experimental conditions. nih.gov
Table 1: Role of Allantoin in Nitrogen Homeostasis in Various Plant Species
| Plant Species | Role in Nitrogen Homeostasis | Key Research Findings | Citations |
|---|---|---|---|
| Soybean (Glycine max) | Primary long-distance nitrogen transport form from nodules. | Represents a major form for transporting symbiotically fixed nitrogen; transported via xylem. | tandfonline.com, oup.com |
| Cowpea (Vigna unguiculata) | Major component of the soluble nitrogen pool. | 60-80% of xylem-borne nitrogen consists of ureides (allantoin and allantoate). | nih.gov |
| Rice (Oryza sativa) | Important under nitrogen-limiting conditions. | Accumulation improves growth under limited nitrogen; expression of ureide metabolism genes (OsUPS1, OsALN) is regulated by nitrogen status. | nih.gov, researchgate.net, nih.gov |
| Arabidopsis thaliana | Serves as an alternative nitrogen source. | Can utilize allantoin as a sole nitrogen source; allantoinase gene (AtALN) is upregulated in response. | nih.gov, nih.gov |
| Black Locust (Robinia pseudoacacia) | Involved in seasonal nitrogen mobilization. | Allantoinase gene (RpALN) expression is upregulated in spring and fall in the bark/cambial region, suggesting a role in nitrogen cycling. | nih.gov |
| Coffee (Coffea arabica) | Limited role as a primary nitrogen source in cell culture. | Cultured cells grown with allantoin as the nitrogen source accumulated much less mass compared to mineral nitrogen sources. | nih.gov |
Allantoin as a Signaling Molecule
Beyond its metabolic function in nitrogen transport, allantoin has emerged as a significant signaling molecule in plants, particularly in mediating responses to environmental stress. researchgate.net It orchestrates complex interactions between different phytohormone pathways and activates the expression of numerous stress-responsive genes. researchgate.net
Regulation of Phytohormone Pathways (e.g., Abscisic Acid, Jasmonic Acid, Brassinosteroids)
Allantoin accumulation, either endogenously due to stress or through external application, triggers a cascade of hormonal signals that enhance plant resilience. researchgate.net
Abscisic Acid (ABA): Allantoin is a potent activator of ABA metabolism and signaling. oup.com, nih.gov It enhances ABA production through at least two mechanisms: by increasing the transcription of NCED3, a gene encoding a key enzyme in ABA biosynthesis, and through the post-translational activation of BG1, a β-glucosidase that releases active ABA from its inactive, glucose-conjugated form. cngb.org This increase in ABA levels is a central component of how allantoin confers tolerance to abiotic stresses like drought and salinity. cngb.org, mdpi.com
Jasmonic Acid (JA): The signaling action of allantoin extends to the jasmonic acid pathway. Research has shown that allantoin can activate JA responses, but this activation is dependent on ABA production. oup.com, nih.gov The process is regulated by MYC2, a master transcription factor in the JA signaling pathway. oup.com, nih.gov This demonstrates a complex crosstalk where allantoin acts upstream of ABA, which in turn modulates JA signaling, integrating multiple stress response networks. researchgate.net, mdpi.com
Brassinosteroids (BR): More recent studies have revealed that allantoin also influences the brassinosteroid pathway. In both rice and Arabidopsis, allantoin-mediated salinity tolerance involves the induction of BR biosynthesis genes, such as those encoding cytochrome P450 enzymes. nih.gov This indicates that allantoin's protective role is not limited to the ABA-JA crosstalk but encompasses a broader hormonal network.
Stimulation of Stress-Responsive Gene Expression (e.g., P5CS, RD29A, RD29B, RD26)
The hormonal signaling initiated by allantoin culminates in the altered expression of a wide array of genes that directly protect the plant from stress-induced damage.
P5CS (Pyrroline-5-Carboxylate Synthase): Allantoin functions as a signaling molecule to stimulate the expression of the P5CS gene. mdpi.com, nih.gov, nih.gov This gene encodes the rate-limiting enzyme in the biosynthesis of proline, a crucial osmolyte that accumulates in plants under stress to maintain cellular turgor and protect macromolecules. mdpi.com, mdpi.com Exogenous application of allantoin has been shown to elicit a significant increase in P5CS1 transcript levels. nih.gov
RD29A, RD29B, RD26 (Response to Desiccation): As a consequence of activating the ABA pathway, allantoin accumulation leads to the subsequent upregulation of hallmark ABA-responsive genes, including RD29A, RD29B, and RD26. researchgate.net, researchgate.net, proquest.com These genes are well-known markers for abiotic stress tolerance and are involved in protecting cells from the effects of dehydration. researchgate.net, researchgate.net The induction of these genes provides a direct molecular link between allantoin accumulation and enhanced plant tolerance to stresses like drought and high salinity. researchgate.net, proquest.com
Table 2: Allantoin as a Signaling Molecule and its Molecular Targets
| Category | Target Pathway/Gene | Mechanism/Effect of Allantoin | Citations |
|---|---|---|---|
| Phytohormone Regulation | Abscisic Acid (ABA) | Activates ABA production by upregulating ABA biosynthesis genes (e.g., NCED3) and through post-translational activation of BG1. | researchgate.net, cngb.org, nih.gov |
| Jasmonic Acid (JA) | Activates the MYC2-regulated JA signaling pathway in an ABA-dependent manner. | oup.com, nih.gov, mdpi.com | |
| Brassinosteroids (BR) | Induces BR biosynthesis genes (e.g., cytochrome P450s), contributing to salinity tolerance. | nih.gov | |
| Stress-Responsive Gene Expression | P5CS | Stimulates the expression of P5CS, leading to the accumulation of the osmoprotectant proline. | mdpi.com, nih.gov, nih.gov |
| RD29A, RD29B, RD26 | Upregulates these desiccation-responsive genes as a downstream effect of ABA pathway activation. | researchgate.net, researchgate.net, proquest.com |
Role in Plant-Plant Interactions (e.g., Kin Recognition)
Allantoin, a nitrogen-rich compound derived from purine metabolism, has been identified as a key signaling molecule in plant-plant interactions, most notably in the process of kin recognition. semanticscholar.orgresearchgate.netproquest.com Research, particularly in rice (Oryza sativa), has demonstrated that root-secreted allantoin can act as a signal that allows plants to distinguish between related (kin) and unrelated (non-kin) neighbors. nih.govmdpi.comresearchgate.net This recognition can lead to altered growth strategies. For instance, rice plants have been observed to secrete less of the allelochemical allantoin when in the presence of kin, a behavior that changes when interacting with non-kin plants. frontiersin.orgresearchgate.net
The secretion of allantoin into the rhizosphere can stimulate root growth in neighboring plants. mdpi.com This response is linked to the upregulation of genes involved in the biosynthesis and transport of auxin, a key plant growth hormone. mdpi.com Specifically, the expression of genes such as OsYUCCAs, OsPIN1, OsPIN2, and OsAUX1 is enhanced, promoting root development. mdpi.com However, it has been suggested that the nitrogen-rich nature of allantoin may not be the direct signal of relatedness but rather an effect of an underlying signaling mechanism. nih.gov The ability of rice cultivars to recognize kin-secreted allantoin, even in the presence of non-kin individuals, and subsequently stimulate their own root system growth, underscores the nuanced role of this compound in mediating below-ground interactions and influencing plant community dynamics. frontiersin.orgnih.gov
Allantoin in Abiotic Stress Acclimatization and Tolerance in Plants
Higher levels of allantoin biosynthesis and accumulation in plants are strongly correlated with increased tolerance to a range of abiotic stresses, including salinity, drought, heavy metals, cold, and high irradiance. semanticscholar.orgresearchgate.netproquest.com Allantoin acts as a signaling molecule that can trigger a complex network of stress-responsive pathways, often involving crosstalk with key phytohormones like abscisic acid (ABA) and jasmonic acid (JA). researchgate.netproquest.com This signaling cascade leads to the activation of downstream stress-related genes, ultimately enhancing the plant's ability to withstand adverse environmental conditions. semanticscholar.orgresearchgate.netresearchgate.net
Mechanisms of Salinity Stress Tolerance
Allantoin plays a multifaceted role in helping plants tolerate salinity stress. Both endogenous accumulation and external application of allantoin have been shown to enhance salt tolerance in various plant species, including Arabidopsis thaliana and rice (Oryza sativa). researchgate.netnih.govnih.gov The mechanisms behind this enhanced tolerance are complex and involve physiological, transcriptomic, and metabolic adjustments.
One of the key mechanisms is the regulation of ion homeostasis. Allantoin helps in maintaining a favorable sodium-to-potassium (Na+/K+) ratio within the plant cells, which is critical for cellular function under high salt conditions. nih.govnih.gov Furthermore, allantoin enhances the plant's antioxidant capacity by increasing the levels of endogenous allantoin, which has antioxidant properties, and by boosting the activity of reactive oxygen species (ROS) scavenging enzymes. nih.gov This helps to mitigate the oxidative damage caused by salt stress.
At the molecular level, allantoin influences the expression of numerous genes. Transcriptome analyses have revealed that allantoin upregulates genes involved in ion transport and redox regulation while downregulating many salt-induced genes related to transcription, carbohydrate metabolism, and cell wall organization. nih.gov Allantoin also synergistically activates the biosynthesis of abscisic acid (ABA) and brassinosteroids (BR), two crucial phytohormones involved in stress responses. researchgate.netnih.gov This is achieved through the induction of genes like OsNCED1 (for ABA biosynthesis) and cytochrome P450 genes (for BR biosynthesis). nih.gov
Table 1: Effects of Allantoin on Rice Seedlings under Salt Stress
| Parameter | Treatment | Observation | Reference |
|---|---|---|---|
| Salt Tolerance | Exogenous Allantoin | Positively affects salt tolerance. | nih.gov |
| Endogenous Allantoin | Exogenous Allantoin | Increased content in shoots and roots. | nih.gov |
| ROS Scavenging | Exogenous Allantoin | Increased capacity. | nih.gov |
| Ion Homeostasis | Exogenous Allantoin | Maintains sodium and potassium homeostasis. | nih.gov |
| Gene Expression | Exogenous Allantoin | Upregulates ion transport and redox regulation genes. | nih.gov |
| Gene Expression | Exogenous Allantoin | Downregulates salt-induced genes related to metabolism and cell wall organization. | nih.gov |
| Phytohormone Biosynthesis | Exogenous Allantoin | Induces ABA (OsNCED1) and BR (Oscytochrome P450) biosynthesis genes. | nih.gov |
Responses to Drought Stress Conditions
Accumulation of allantoin is a notable response in plants subjected to drought stress. mdpi.com Studies on various plant species, including rapeseed (Brassica campestris), wheat (Triticum aestivum), and soybean (Glycine max), have shown a significant increase in allantoin levels under water-deficient conditions. mdpi.commdpi.comnih.gov This accumulation is part of a broader metabolic adjustment that helps plants cope with the stress.
Exogenous application of allantoin has been demonstrated to improve drought tolerance in rapeseed by enhancing the plant's antioxidant defense system and the glyoxalase system, which are crucial for detoxifying reactive oxygen species (ROS) produced under stress. mdpi.comnih.gov Allantoin-treated plants exhibit increased levels of ascorbate (B8700270) and glutathione (B108866), key non-enzymatic antioxidants. mdpi.comnih.gov Furthermore, the activities of antioxidant enzymes such as ascorbate peroxidase, dehydroascorbate reductase, glutathione reductase, glutathione peroxidase, and catalase are accelerated. mdpi.comnih.gov
These biochemical changes lead to improved physiological characteristics, including better water balance, reduced lipid peroxidation, and enhanced membrane stability. mdpi.com Ultimately, these beneficial effects translate into improved plant growth, biomass accumulation, and yield under drought conditions. mdpi.com In wheat, allantoin levels can increase by as much as 120-fold under progressive drought, indicating the critical role of ureide metabolism as a survival mechanism. mdpi.com
Table 2: Effects of Allantoin on Rapeseed under Drought Stress
| Parameter | Treatment | Observation | Reference |
|---|---|---|---|
| Antioxidant System | Foliar spray of Allantoin | Enhanced antioxidant defense and glyoxalase systems. | mdpi.comnih.gov |
| Non-enzymatic Antioxidants | Foliar spray of Allantoin | Increased contents of ascorbate and glutathione. | mdpi.comnih.gov |
| Antioxidant Enzymes | Foliar spray of Allantoin | Accelerated activities of APX, DHAR, GR, GPX, and CAT. | mdpi.comnih.gov |
| Physiological State | Foliar spray of Allantoin | Improved water balance and reduced proline content. | mdpi.com |
| Cellular Damage | Foliar spray of Allantoin | Reduced lipid peroxidation and hydrogen peroxide levels. | mdpi.comnih.gov |
| Growth and Biomass | Foliar spray of Allantoin | Improved plant growth, biomass, and yield. | mdpi.com |
Mitigation of Heavy Metal Stress
Allantoin plays a significant role in the mitigation of heavy metal stress in plants, particularly in the case of cadmium (Cd) toxicity. mdpi.com Cadmium stress is known to trigger ureide metabolism, leading to the accumulation of allantoin and its precursor, allantoate, which helps to alleviate the detrimental effects of the heavy metal. mdpi.com
Studies on Arabidopsis thaliana have shown that allantoin accumulation is a marker of oxidative stress induced by cadmium. mdpi.com Mutants with an impaired ability to degrade allantoin (aln-3 mutants) accumulate higher levels of this compound and exhibit increased tolerance to cadmium. mdpi.comresearchgate.net This enhanced tolerance is associated with the activation of antioxidant mechanisms, which help to maintain reactive oxygen species (ROS) homeostasis and improve growth attributes. mdpi.comresearchgate.net
Exogenous application of allantoin has also been found to be effective in mitigating cadmium-induced toxicity. In cucumber (Cucumis sativus), allantoin supplementation reversed the toxic effects of cadmium in a concentration-dependent manner. mdpi.com It led to an increase in root and shoot biomass, leaf area, and the content of photosynthetic pigments. mdpi.com The protective effect of allantoin is linked to the suppression of hydrogen peroxide (H2O2) levels, which is associated with improved enzymatic and non-enzymatic antioxidant systems. mdpi.com
Table 3: Effects of Allantoin on Plants under Cadmium (Cd) Stress
| Plant Species | Treatment | Key Findings | Reference |
|---|---|---|---|
| Arabidopsis thaliana | Cd exposure (in aln-3 mutants) | Higher allantoin accumulation, increased Cd tolerance, activation of antioxidant mechanisms. | mdpi.comresearchgate.net |
| Cucumis sativus | Exogenous Allantoin + Cd | Reversed Cd-induced toxicities, enhanced biomass, increased photosynthetic pigments, suppressed H2O2 levels. | mdpi.com |
Role in Cold and Irradiance Tolerance
The accumulation of allantoin is a documented response in plants exposed to low temperatures and high irradiance, suggesting its role in tolerance to these stresses. semanticscholar.orgresearchgate.netproquest.commdpi.com
In response to high irradiance, Arabidopsis thaliana plants accumulate allantoin, and this is associated with an increased expression of uricase, an enzyme involved in its synthesis. cas.cz An Arabidopsis mutant (aln-3) that constitutively accumulates high levels of allantoin demonstrates enhanced tolerance to high light stress compared to wild-type plants. cas.cz This provides strong evidence that allantoin accumulation contributes to the plant's ability to cope with excess light energy. cas.cz
Alleviation of Thermoinhibition (e.g., Seed Germination)
High temperatures can inhibit seed germination, a phenomenon known as thermoinhibition. Allantoin has been shown to play a novel role in alleviating this stress. techscience.comtechscience.com In Arabidopsis thaliana, treatment with allantoin enhances seed germination under high-temperature stress. techscience.comresearchgate.net
The mechanism by which allantoin promotes germination under heat stress involves the modulation of phytohormone levels and reactive oxygen species (ROS) homeostasis. techscience.com Allantoin reduces the content of abscisic acid (ABA), a hormone known to inhibit germination, under high-temperature conditions. techscience.com Additionally, allantoin targets a specific antioxidant enzyme, 1-CYS PEROXIREDOXIN (PER1), to efficiently scavenge the accumulation of ROS induced by heat stress. techscience.com The function of allantoin in promoting thermotolerance during seed germination is dependent on the presence of PER1. techscience.com Interestingly, mutants that are unable to break down allantoin (aln mutants) display higher seed germination rates and accumulate more endogenous allantoin, further supporting the role of this compound in overcoming thermoinhibition. techscience.com
**Table 4: Role of Allantoin in Seed Germination under High Temperature (HT) Stress in *Arabidopsis***
| Aspect | Observation | Mechanism | Reference |
|---|---|---|---|
| Effect of Allantoin Treatment | Enhances seed germination under HT stress. | Reduces ABA content and scavenges HT-induced ROS. | techscience.comresearchgate.net |
| Endogenous Allantoin | aln mutants with higher endogenous allantoin show higher seed germination under HT. | Reinforces the positive role of allantoin in thermotolerance. | techscience.com |
| Molecular Target | Allantoin targets PER1 to scavenge ROS. | The function of allantoin in thermotolerance requires PER1. | techscience.com |
Modulation of Oxidative Stress and Antioxidant Systems (e.g., ROS Scavenging Enzymes, PER1)
Allantoin demonstrates significant involvement in the modulation of oxidative stress across various non-human organisms by influencing the activity of antioxidant systems. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. cropj.comnih.gov Allantoin has been shown to bolster cellular antioxidant capacity by upregulating the expression and activity of key ROS-scavenging enzymes.
In animal models, allantoin administration has been linked to enhanced antioxidant defenses. For instance, in a mouse model of nonalcoholic steatohepatitis (NASH), allantoin treatment led to an increase in the protein expression of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH) levels. nih.gov This was associated with the activation of the SIRT1/Nrf2 pathway, which plays a crucial role in cellular resistance to oxidative stress. nih.gov Similarly, in rats with gastric ulcers, allantoin was reported to increase SOD and CAT levels. nih.gov Studies on the mud crab (Scylla serrata) also suggest that allantoin is a potent biomolecule for maintaining antioxidant homeostasis in response to environmental stressors, with its levels rising to ameliorate stress. mdpi.com
In plants, allantoin is recognized as a stress modulator that enhances tolerance to abiotic stresses, partly by activating ROS scavenging enzymes. nih.govmdpi.com Under conditions like cadmium stress, allantoin accumulation is considered an indicator of oxidative stress, and it helps alleviate toxicity by triggering antioxidant responses. mdpi.com Exogenous application of allantoin can induce ROS scavenging cascades. researchgate.net For example, in Arabidopsis thaliana under salt stress, the activities and expression of genes for ROS scavenging enzymes like AtSOD, AtPOD (Peroxidase), and AtCAT were significantly upregulated in transgenic plants with altered allantoin metabolism. nih.gov
While direct interaction between allantoin and the Period Circadian Regulator 1 (PER1) protein is not extensively documented, both are implicated in oxidative stress responses. PER1 is known to protect mitochondria from oxidative stress, partly by enhancing the activity of Glutathione Peroxidase (GPX) through direct interaction. nih.gov Given that allantoin upregulates the broader antioxidant system, including enzymes like GPX's substrate glutathione (GSH), it participates in the same cellular defense network that PER1 helps regulate. nih.govnih.gov Oxidative stress itself can lead to increased binding between PER1 and its transport protein, TNPO1, highlighting PER1's role in the cellular stress response. researchgate.net
Table 1: Effect of Allantoin on Key ROS-Scavenging Enzymes in Non-Human Organisms
| Organism/Model | Stress Condition | Enzyme/Molecule | Observed Effect | Reference |
| Mouse (NASH model) | Methionine-choline deficient diet | SOD, CAT, GSH | Increased levels/expression | nih.gov |
| Rat | Gastric Ulcer | SOD, CAT | Increased levels | nih.gov |
| Arabidopsis thaliana | Salt Stress | AtSOD, AtPOD, AtCAT | Upregulated activity/expression | nih.gov |
| Rice (Oryza sativa) | Salt Stress | ROS Scavenging Cascades | Induced | researchgate.net |
| Mud Crab (Scylla serrata) | Environmental Stress | Antioxidant Homeostasis | Modulated/Maintained | mdpi.com |
Regulation of Ion Homeostasis (e.g., Polyamine Accumulation)
Allantoin plays a crucial role in maintaining ion homeostasis in non-human organisms, particularly in plants facing abiotic stress such as high salinity. nih.gov This regulatory function is closely linked to its influence on the accumulation of polyamines (PAs), which are small, polycationic molecules essential for various physiological processes, including stress response and the regulation of ion transport across cellular membranes. frontiersin.orgmdpi.com
Under salt stress, allantoin has been shown to improve ion balance by adjusting the absorption of key cations. nih.gov In plants, it can compensate for the uptake of sodium (Na+), potassium (K+), calcium (Ca2+), and magnesium (Mg2+) ions to maintain a stable internal ionic environment. nih.gov This ability is critical for survival, as unchecked ion imbalances can disrupt cellular metabolism and membrane integrity. frontiersin.org
A key mechanism through which allantoin achieves this is by enhancing the accumulation of polyamines such as putrescine and spermine. nih.gov Polyamines are known to interact with and modulate the activity of ion channels in cell membranes. mdpi.com For example, they can block vacuolar cation channels and affect plasma membrane H+ pumps, thereby controlling ion fluxes. frontiersin.org In Beta vulgaris (beet) seedlings subjected to salt stress, pretreatment with exogenous allantoin modulated the activity of enzymes involved in polyamine biosynthesis, such as arginine decarboxylase (ADC) and S-adenosylmethionine decarboxylase (SAMDC), leading to changes in polyamine levels that contribute to stress tolerance. nih.gov The accumulation of these polyamines helps in maintaining osmotic equilibrium and protecting cellular structures under stress. nih.gov
In bacteria like Salmonella, while a direct link to allantoin is not specified, the coordinate regulation of polyamine and magnesium (Mg2+) levels is critical for maintaining cation homeostasis and viability, especially under stress conditions like Mg2+ starvation. nih.gov This underscores the conserved importance of polyamine-mediated ion homeostasis across different biological kingdoms.
Table 2: Allantoin's Role in Ion Homeostasis and Polyamine Metabolism in Plants
| Plant Species | Stress Condition | Effect on Ion Balance | Effect on Polyamine Metabolism | Reference |
| Arabidopsis thaliana | Salinity | Enhanced ion homeostasis | Increased accumulation of putrescine and/or spermine | nih.gov |
| Beta vulgaris | Salinity | Implied improvement | Modulated activities of PA biosynthesis enzymes (ADC, SAMDC) | nih.gov |
Osmoprotective and Photoprotective Functions
In plants, allantoin functions as a significant osmoprotectant and photoprotectant, contributing to tolerance against various abiotic stresses. nih.govmdpi.com Its accumulation is part of an inherent defensive mechanism that helps plants acclimatize to challenging environmental conditions. nih.govmdpi.com
As an osmoprotectant, allantoin helps cells maintain osmotic equilibrium, particularly under drought and high salinity. The accumulation of compatible solutes like allantoin lowers the cellular water potential, facilitating water retention and protecting cellular structures and enzyme functions from the damaging effects of dehydration and ionic stress. nih.gov This function is tied to its role in regulating ion homeostasis and stimulating the production of other protective molecules. nih.gov
Allantoin also contributes to photoprotection, shielding the photosynthetic apparatus from damage caused by excess light energy, which is often a secondary effect of other abiotic stresses. While the precise biochemical mechanisms are still being elucidated, the protective function of allantoin is linked to its ability to mitigate oxidative stress. mdpi.com By enhancing the activity of ROS-scavenging enzymes, allantoin helps to neutralize the harmful reactive oxygen species produced in chloroplasts under high light or other stress conditions, thus preventing photo-oxidative damage. nih.govmdpi.com
Allantoin's Role in Microbial Stress Physiology
Adaptive Responses to Nitrogen Starvation in Bacteria (e.g., Escherichia coli)
In the microbial realm, allantoin is a key metabolite in the adaptive response to nutritional stress, particularly nitrogen starvation in bacteria like Escherichia coli. nih.govasm.org When faced with a lack of preferred nitrogen sources, E. coli initiates a complex transcriptional and metabolic reprogramming to survive. nih.govimperial.ac.uk
During long-term nitrogen starvation, E. coli shifts its metabolism, leading to the breakdown of purines, which produces allantoin as an intermediate. asm.org The subsequent degradation of this accumulated allantoin becomes crucial for the cell's viability and ability to recover once nitrogen becomes available again. nih.gov The breakdown of allantoin releases ammonium, which can be assimilated into essential amino acids like glutamine and glutamate, thereby maintaining critical cellular processes during the prolonged starvation period. asm.org
This adaptive strategy involves a temporally coordinated expression of specific genes. The genes of the allantoin degradation pathway, including allB, allC, and allE, are essential for this process. asm.org Studies using mutant strains have shown that bacteria lacking these genes exhibit a significant delay in growth recovery after nitrogen replenishment, confirming the pathway's importance in the adaptive response. asm.org Therefore, the catabolism of allantoin is not just a simple nutrient-scavenging process but a vital component of the long-term stress physiology that allows E. coli to endure and effectively exit a growth-attenuated state. nih.govasm.org
Table 3: Role of Allantoin Pathway Genes in E. coli Nitrogen Starvation Response
| Gene | Encoded Protein/Function | Role in Nitrogen Starvation | Reference |
| allB | Allantoinase | Required for allantoin degradation. Mutant shows delayed growth recovery. | asm.org |
| allC | Allantoate amidohydrolase | Part of the allantoin degradation pathway. Mutant shows delayed growth recovery. | asm.org |
| allE | Allantoate permease | Transports allantoate. Mutant shows delayed growth recovery. | asm.org |
Cellular Regulatory Roles of Allantoin
Stimulation of Cell Proliferation in In Vitro Models (e.g., Keratinocytes, Fibroblasts)
Allantoin is widely recognized for its ability to stimulate cell proliferation, a key aspect of tissue regeneration and wound healing. This effect has been consistently demonstrated in in vitro models using primary skin cells, such as keratinocytes and fibroblasts. cosmeticscience.nettypology.com
In cultures of fibroblasts, the primary cells responsible for producing the extracellular matrix, allantoin has been shown to increase DNA synthesis and mitotic activity. cosmeticscience.net This indicates a direct stimulatory effect on the cell cycle, leading to an increased number of cells. The proliferation of fibroblasts is a critical step in the healing process, as it leads to the synthesis of collagen and other matrix components that form the new tissue structure. typology.com
Similarly, allantoin promotes the proliferation of keratinocytes, the main cell type of the epidermis. cosmeticscience.netnih.govnih.gov The regeneration of the epidermis, known as re-epithelialization, is facilitated by the activation, multiplication, and migration of these cells to cover a wounded area. typology.com In in vitro wound healing assays (scratch assays), allantoin has been used as a positive control, demonstrating its capacity to promote the closure of the "wound" by stimulating keratinocyte proliferation and migration. nih.govnih.gov Some studies have even compared its efficacy to other compounds, noting that while effective, other novel agents may exhibit even stronger proliferative effects. nih.govnih.gov This cellular-level stimulation is fundamental to allantoin's role in promoting the resolution of damaged skin.
Table 4: Summary of Allantoin's Proliferative Effects on In Vitro Cell Models
| Cell Type | Model/Assay | Observed Effect | Reference |
| Fibroblasts | In vitro culture | Increased DNA synthesis and mitotic activity | cosmeticscience.net |
| Fibroblasts | In vitro culture | Stimulation of fibroblastic proliferation | typology.com |
| Keratinocytes (HaCaT cells) | In vitro scratch assay | Promoted cell proliferation (used as a positive control) | nih.govnih.gov |
| Keratinocytes | In vitro models | Stimulated cell proliferation | cosmeticscience.net |
Modulation of Inflammatory Pathways at the Cellular Level
(-)-Allantoin has been shown to exert significant anti-inflammatory effects at the cellular level in various non-human models by modulating key signaling pathways involved in the inflammatory response. Research has highlighted its ability to interfere with the production of pro-inflammatory mediators and the activation of critical signaling cascades.
Studies utilizing rat basophilic leukemia (RBL-2H3) cells, a common model for mast cell degranulation and allergic reactions, have demonstrated that allantoin can effectively suppress the release of inflammatory molecules. researchgate.netnih.gov In these cells, when stimulated with compound 48/80, a potent mast cell degranulator, allantoin treatment led to a dose-dependent reduction in the secretion of several key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1). researchgate.netnih.gov This inhibition of cytokine release points to allantoin's ability to interfere with the cellular machinery responsible for producing and secreting these pro-inflammatory signals.
The molecular mechanism underlying these effects in RBL-2H3 cells appears to involve the modulation of intracellular calcium signaling. nih.gov Specifically, allantoin has been observed to inhibit the phosphorylation of phospholipase C gamma (PLCγ) and the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). nih.gov The PLCγ/IP3R pathway is crucial for the release of intracellular calcium stores, a key event in mast cell degranulation and the subsequent release of inflammatory mediators. researchgate.net By dampening this signaling cascade, allantoin effectively reduces the inflammatory response of these cells.
Furthermore, investigations in a mouse model of non-alcoholic steatohepatitis (NASH) have revealed another critical anti-inflammatory mechanism of allantoin, this time involving the nuclear factor-kappa B (NF-κB) pathway. herbmedpharmacol.com NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov In this model, allantoin administration significantly reduced the expression of the NF-κB p65 subunit in liver tissue. herbmedpharmacol.com This down-regulation of NF-κB activity was accompanied by a decrease in the expression of cyclooxygenase-2 (COX-2) and a subsequent reduction in the hepatic concentration of prostaglandin (B15479496) E2 (PGE2), a potent inflammatory mediator. herbmedpharmacol.com
These findings collectively indicate that (-)-allantoin modulates inflammatory pathways at the cellular level through distinct but potentially interconnected mechanisms. In mast cell models, it targets the PLCγ/IP3R calcium signaling pathway to curtail the immediate release of pre-formed and newly synthesized inflammatory mediators. In the context of chronic inflammation, such as that seen in NASH, it acts on the central NF-κB signaling pathway, thereby suppressing the sustained production of inflammatory enzymes and prostaglandins.
Table 1: Research Findings on the Modulation of Inflammatory Pathways by (-)-Allantoin at the Cellular Level in Non-Human Organisms
| Organism/Cell Type | Inflammatory Model | Key Findings | Affected Signaling Pathway(s) | Reference(s) |
| Rat (RBL-2H3 cells) | Compound 48/80-induced pseudoallergic reaction | Reduced secretion of TNF-α, IL-8, and MCP-1. | Inhibition of PLCγ and IP3R phosphorylation. | researchgate.netnih.gov |
| Mouse (NASH model) | Non-alcoholic steatohepatitis | Decreased expression of NF-κB p65 and COX-2; reduced concentration of PGE2. | Inhibition of the NF-κB signaling pathway. | herbmedpharmacol.com |
Chemical Synthesis and Biotechnological Production of Allantoin
Conventional Chemical Synthesis Methodologies
Several conventional chemical synthesis methods have been developed for the production of allantoin (B1664786). These methods typically involve multi-step reactions and have been refined over the years to improve yield and reduce costs.
The condensation of urea (B33335) with glyoxylic acid is a widely used method for synthesizing allantoin. chemagent.sunih.gov This reaction is typically carried out under acidic conditions and heating. The process involves the reaction of glyoxylic acid and urea, often in the presence of a catalyst, to form an intermediate which then undergoes cyclization to yield allantoin. google.comgoogle.com Yields for this method can be significant, with some processes reporting yields of up to 85%. google.com
One patented method describes a two-stage process where methyl glyoxylate (B1226380) methyl hemiacetal is first reacted with urea in the presence of an inorganic acid at a pH of 1.0-2.0. google.com The subsequent ring-closure reaction is then carried out at a pH of 7.0-9.0, resulting in high-purity allantoin. google.com Another approach utilizes microwave irradiation in the presence of a specific catalyst, achieving a yield of 89.3% in 10 hours at 90°C. chemicalbook.com The reaction conditions, such as temperature, reactant ratio, and catalyst type, significantly influence the final yield. For instance, one study found optimal conditions to be a 1:4 molar ratio of glyoxylic acid to urea at 75°C for 3 hours, which resulted in a 60.75% yield of allantoin. researchgate.net
Interactive Data Table: Synthesis of Allantoin from Urea and Glyoxylic Acid
| Molar Ratio (Glyoxylic Acid:Urea) | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1:3 | Co[PyPS]2Mo11VO40 | 90 | 10 | 89.3 chemicalbook.com |
| 1:4 | None (acid-catalyzed) | 75 | 3 | 60.75 researchgate.net |
| 1:4.2 | Sulfuric acid and monoammonium sulfate | 70 | 10 | 79.18 google.com |
| 1:4.2 | Sulfuric acid and sodium pyrosulfate | 68 | 6.5 | 75.95 google.com |
| 1:4.2 | Phosphoric acid and primary ammonium phosphate (B84403) | 65 | 24 | 75.44 google.com |
Uric Acid Oxidation: The oxidation of uric acid was one of the earliest methods for synthesizing allantoin. chemagent.suorgsyn.org This process can be carried out using various oxidizing agents, including potassium permanganate (B83412), lead dioxide, hydrogen peroxide, and ozone. orgsyn.orglooksmax.org The reaction with alkaline potassium permanganate proceeds through a symmetrical intermediate. acs.org While historically significant, this method is often limited by the availability and cost of uric acid. longchangchemical.com The yield of allantoin from the oxidation of uric acid with potassium permanganate can range from 64% to 75%. orgsyn.org
Electrochemical methods offer an alternative route for allantoin synthesis. One such method is the electrolytic oxidation of uric acid. orgsyn.orglongchangchemical.com This process involves the electrochemical oxidation of uric acid at an electrode, leading to the formation of allantoin and other products. nih.govmdpi.com The reaction proceeds through a 2-electron oxidation of uric acid to a diimine intermediate, which then hydrolyzes to form allantoin. mdpi.comresearchgate.net This method can be influenced by factors such as electrode material and potential. nih.govresearchgate.net Another electrochemical approach involves the condensation of glyoxylic acid and urea under an electric current, which has been reported to have a slightly higher yield than the uric acid oxidation method. longchangchemical.com The electrolytic oxidation of oxalic acid has also been explored as a newer process. longchangchemical.com
Allantoin can also be synthesized by heating urea with dichloroacetic acid. chemagent.suorgsyn.org This method involves the reaction of 2 moles of urea with 1 mole of dichloroacetic acid. longchangchemical.com A detailed process involves adding dichloroacetic acid to a solution of sodium methoxide (B1231860) in methanol, followed by a series of steps including filtration, evaporation, and reaction with urea at 80°C for 2 hours. atamankimya.com This process has a reported total yield of 30.3% based on the dichloroacetic acid. atamankimya.com Synthesis from acetochloral is another, less common, method that has been mentioned in the literature. researchgate.net
Catalytic Synthesis Strategies for Allantoin
The use of catalysts in the synthesis of allantoin, particularly in the condensation of urea and glyoxylic acid, has been a focus of research to improve efficiency and yield.
Heterogeneous acid catalysts, such as solid superacids, have been investigated for the synthesis of allantoin from glyoxylic acid and urea. One study explored the use of a La2O3-promoted solid acid SO42-/SiO2-ZrO2 catalyst. researchgate.net The research found that the optimal conditions for this catalytic reaction were a catalyst amount of 2.5 g, a La2O3 doping amount of 0.12 wt%, a molar ratio of urea to glyoxylic acid of 4:1, a reaction temperature of 75°C, and a reaction time of 5 hours, which resulted in an allantoin yield of 46%. researchgate.net Other studies have also explored the use of various acid catalysts, including mixtures of hydrosulfate and sulfuric acid, or hydrophosphate and phosphoric acid, with reported yields of up to 75% or more. google.com The use of phosphorous acid and sulfamic acid as catalysts in a two-step process has also been patented, achieving a yield of 63.7% with a purity of 99.2%. google.com
Interactive Data Table: Catalytic Synthesis of Allantoin
| Catalyst | Reactants | Molar Ratio (Urea:Glyoxylic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| La2O3-promoted SO42-/SiO2-ZrO2 | Urea, Glyoxylic Acid | 4:1 | 75 | 5 | 46 researchgate.netresearchgate.net |
| Hydrosulfate and Sulfuric Acid mixture | Urea, Glyoxylic Acid | 4.2:1 | 70 | 10 | 79.18 google.com |
| Hydrophosphate and Phosphoric Acid mixture | Urea, Glyoxylic Acid | 4.2:1 | 65 | 24 | 75.44 google.com |
| Phosphorous Acid and Sulfamic Acid | Urea, Glyoxylic Acid | Not Specified | 96-105 (ring-forming step) | Not Specified | 63.7 google.com |
Role of Organic Resins and Nanocomposites
The synthesis of allantoin from raw materials like glyoxylic acid and urea has been effectively enhanced through the use of heterogeneous catalysts, particularly organic resins and nanocomposites. researchgate.net Research has shown that sulfonic resins, a type of organic resin, can lead to higher yields of allantoin compared to other catalysts like zeolites. researchgate.net The morphology of the polymer used in these resins significantly influences the catalyst's performance. researchgate.net For instance, both gel-type and macroporous-type strongly acidic cation exchange resins have been successfully employed to catalyze the synthesis of allantoin. google.com Nanocomposites have also been studied as catalysts; for example, a La2O3-promoted solid acid SO42-/SiO2-ZrO2 catalyst was used to produce allantoin with a yield of up to 46% under optimized conditions. researchgate.net
Advanced Chemical Synthesis Techniques
Superheated Flow Chemistry for Allantoin Production
Superheated flow chemistry represents a significant advancement in the production of organic compounds, including allantoin. acs.orgscitechdaily.comresearchgate.neteurekalert.org This technique operates at temperatures above the normal boiling point of the solvent, which dramatically accelerates reaction rates. acs.orgscitechdaily.com By leveraging superheated conditions, a reaction that might take days at room temperature could potentially reach completion in minutes. acs.orgscitechdaily.com This process intensification not only improves productivity but also aligns with sustainability goals by offering greater solvent flexibility and enhanced safety. acs.orgresearchgate.net The preparation of allantoin has been specifically investigated using superheated flow conditions, employing a Design of Experiments (DoE) approach to optimize the process. acs.org This method allows for the rapid identification of optimal temperature and pressure boundaries to maximize yield and prevent decomposition. acs.org
De Novo Microbial Biosynthesis of Allantoin
In a departure from traditional chemical synthesis, de novo microbial biosynthesis offers a renewable and environmentally friendly route to allantoin production. nih.govresearchgate.net This approach involves engineering microorganisms to produce allantoin from simple carbon sources, such as glucose, which is a feat not yet achieved in nature by these microbes. nih.govresearchgate.net The core of this strategy is the construction of an artificial biosynthetic pathway within a host microorganism. nih.govresearchgate.net
Metabolic Engineering for Allantoin Production in Microorganisms (e.g., Escherichia coli)
Escherichia coli (E. coli) has been successfully engineered to serve as a microbial factory for allantoin production. nih.govresearchgate.net The process begins by creating a synthetic pathway to convert natural intermediates into allantoin. nih.gov A critical step involves screening for and introducing highly efficient enzymes that are not native to the organism's primary metabolic routes. nih.govresearchgate.net Specifically, effective urate oxidases and xanthine (B1682287) dehydrogenases are selected and expressed in E. coli. These enzymes enable the conversion of hypoxanthine (B114508), a natural intermediate in the purine (B94841) metabolic pathway of E. coli, into allantoin. nih.govresearchgate.net Allantoin is a known metabolite in E. coli, but its production through this engineered pathway from a simple sugar represents a significant metabolic engineering achievement. nih.gov
Optimization of Precursor Supply and Carbon Flux
The initial yield from the engineered microbial pathway is often modest and requires substantial optimization. nih.govresearchgate.net Key strategies focus on increasing the availability of necessary precursor molecules and directing the flow of carbon through the desired metabolic pathway. nih.govresearchgate.net To boost allantoin production in E. coli, several targeted modifications were made:
Enhancing Precursor Supply : The supply of the precursor molecule, hypoxanthine, was increased to feed the artificial pathway more efficiently. nih.govresearchgate.net
Redistribution of Carbon Flux : Metabolic pathways were engineered to divert more carbon from central metabolism (like glucose) towards the purine biosynthesis pathway, which produces the necessary precursors. nih.govresearchgate.net
Reduction of Competing Byproducts : The formation of acetate, a common byproduct of E. coli fermentation that can inhibit growth and productivity, was reduced. nih.govresearchgate.net
These systematic optimizations led to a dramatic increase in allantoin production. An initial strain produced 13.9 mg/L of allantoin from glucose in shake flask experiments. nih.govresearchgate.net Through targeted engineering to improve precursor supply and carbon flux, the titer was improved to 639.8 mg/L. nih.govresearchgate.net Finally, scaling up the process to a 1-L fermentor under fed-batch culture conditions resulted in a final titer of 2360 mg/L, a 170-fold increase over the initial engineered strain. nih.govresearchgate.net
| Engineering Stage | Allantoin Titer (mg/L) | Fold Increase |
| Initial Engineered Strain (Shake Flask) | 13.9 | 1x |
| Optimized Strain (Shake Flask) | 639.8 | ~46x |
| Final Strain (1-L Fed-Batch Fermentor) | 2360 | ~170x |
Allantoin Derivatives: Synthesis and Characterization
Synthetic Routes for Allantoin (B1664786) Derivatives
The unique chemical structure of allantoin, featuring multiple reactive nitrogen and oxygen atoms, allows for the synthesis of a wide array of derivatives. These derivatives are often created to modify the compound's physical properties or to combine its inherent activities with those of other chemical moieties. The primary synthetic routes involve the formation of salts and complexes with metals and the protection of its nitrogen atoms.
Due to its amphoteric nature, allantoin can react to form metal salts and adducts with numerous substances. longchangchemical.comakema.it This ability allows for the creation of complexes that not only retain the characteristic properties of allantoin but also incorporate the features of the added substance. longchangchemical.com
A significant class of these derivatives is the aluminum salts of allantoin. These compounds synergistically combine the astringent properties of aluminum with the soothing effects of allantoin. longchangchemical.comakema.it The synthesis of these complexes can be achieved through several methods. One common procedure involves reacting allantoin directly with an appropriate aluminum salt, such as aluminum hydroxide (B78521). This reaction is typically carried out in hot water, at temperatures ranging from approximately 150°F up to the boiling point. google.com In one variation of this method, finely-divided allantoin and the aluminum salt are mixed in their dry forms, and hot water is added with continuous trituration, leading to the solidification of the final product, which is then dried. google.com
Alternatively, aluminum hydroxy allantoinate can be prepared by first dissolving allantoin in a suitable basic solution, such as aqueous sodium hydroxide, to form the allantoin salt in situ. The subsequent addition of an aluminum salt solution causes the precipitation of the desired aluminum hydroxy allantoinate as a gelatinous precipitate. google.com This gel can be collected and dried or used in its gel form. google.com A variety of aluminum allantoinate complexes have been synthesized and characterized. longchangchemical.com
Table 1: Examples of Allantoin-Aluminum Complexes
| Compound Name | Molecular Formula | Description |
|---|---|---|
| Aluminum Dihydroxy Allantoinate (Aldioxa) | Al(OH)₂C₄H₅N₄O₃ | A white powder that is insoluble in water and most common solvents. longchangchemical.comakema.it |
| Aluminum Chlorhydroxy Allantoinate (Alcloxa) | Al₂(OH)₄ClC₄H₅N₄O₃ | A well-known allantoin complex. longchangchemical.comnih.gov |
| Aluminum Chlorhydroxy Allantoinate Propylene Glycol Complex | [Al₂(OH)₄ClC₄H₅N₄O₃]C₃H₈O₂ | A white powder used as a wetting agent and skin astringent. longchangchemical.com |
The synthesis of N-protected derivatives is a fundamental strategy in organic chemistry for achieving regioselectivity in molecules with multiple reactive amine or amide groups. In the context of allantoin's hydantoin (B18101) structure, protecting one or more of the four nitrogen atoms allows for controlled chemical modifications at other positions of the molecule.
General synthetic methodologies are employed for the introduction of these protecting groups. For instance, the synthesis of N-mono-protected α,ω-diaminoalkanes can be achieved in high yields using standard protecting groups like Cbz (Carboxybenzyl) and Boc (tert-butyloxycarbonyl). researchgate.net In the synthesis of more complex molecules containing related heterocyclic structures, specific N-protecting groups are chosen to control reactivity and conformation. For example, the synthesis of a protected 2-azido-L-altroside derivative involved the reduction of the azido (B1232118) group followed by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to yield the N-Fmoc protected amine. nih.gov In another instance, tetrachlorophthalic anhydride (B1165640) in pyridine (B92270) was used to install an N-TCP (tetrachlorophthaloyl) protecting group. nih.gov
While extensive literature specifically detailing the synthesis of a wide range of N-mono- and N,N-di-protected derivatives of allantoin itself is not broadly available, the established principles of protecting group chemistry for amines and amides are directly applicable. researchgate.netnih.gov These methods provide the tools to selectively mask the nitrogen atoms within the allantoin scaffold, facilitating the synthesis of more complex and targeted derivatives.
Structural Elucidation and Characterization of Allantoin Derivatives
The definitive identification and characterization of newly synthesized allantoin derivatives rely on a combination of modern analytical techniques. Spectroscopic and crystallographic methods are indispensable for confirming molecular structure, purity, and three-dimensional arrangement.
A suite of spectroscopic techniques is used to elucidate the structure of allantoin derivatives.
Infrared (IR) and Raman Spectroscopy : Fourier-transform infrared (FTIR) and FT-Raman spectroscopy are powerful tools for identifying the functional groups within a molecule. The FTIR spectrum of allantoin displays a number of characteristic absorption bands. Strong peaks between 3340 cm⁻¹ and 3440 cm⁻¹ correspond to the N-H stretching vibrations of the amine and amide groups. researchgate.net The carbonyl (C=O) groups of the hydantoin ring and the ureido side chain give rise to distinct stretching vibrations in the region of 1660 cm⁻¹ to 1782 cm⁻¹. researchgate.net Bending vibrations of the amide N-H group are typically found in the 1600-1800 cm⁻¹ range. researchgate.net Analysis of these spectral shifts in derivatives can confirm the formation of complexes, such as with zinc, where interactions are deduced from shifts in the 400 to 1800 cm⁻¹ region. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the atomic connectivity and chemical environment within a molecule. NMR analysis is crucial for confirming the purity, structural integrity, and conformation of allantoin derivatives, particularly for isotope-labeled compounds. openmedscience.com For example, ¹³C NMR analysis of ¹³C-labeled allantoin was able to confirm a structural rearrangement of the molecule in solution. openmedscience.com While various deuterated solvents can be used, dimethyl sulfoxide (B87167) (DMSO)-d₆ has been shown to be effective for achieving good solubility and spectral resolution for allantoin and its extracts. nih.gov
UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectrophotometry is a rapid method for the analysis of allantoin and its derivatives. ijcmas.com In alcoholic solutions, allantoin shows a strong absorbance peak at approximately 280 nm. ijcmas.com
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of allantoin derivatives and to confirm their elemental composition. The mass spectrum of allantoin is consistent with its molecular formula of C₄H₆N₄O₃. researchgate.net This technique is also vital in characterizing novel synthetic derivatives, such as 2-thiohydantoins, by identifying their molecular ion peaks. ekb.eg
Table 2: Key Spectroscopic Data for Allantoin
| Spectroscopic Technique | Observed Features / Wavenumbers (cm⁻¹) / Shifts (ppm) | Assignment |
|---|---|---|
| FTIR | 3438, 3343 cm⁻¹ | Symmetric -NH₂ and ring -NH stretching vibrations researchgate.net |
| FTIR | 1782, 1718, 1660 cm⁻¹ | C=O stretching vibrations (imidazole ring and amide) researchgate.net |
| ¹H NMR (in D₂O, pH 7.4) | 5.38 ppm | Proton signal nih.gov |
| ¹³C NMR (in H₂O) | 178.98, 162.52, 66.08 ppm | Carbon signals nih.gov |
| UV-Vis (in Methanol/Ethanol) | 280 nm | Strong absorbance peak ijcmas.com |
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. lindau-nobel.org This technique provides precise coordinates of each atom, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions. The method relies on the diffraction of an X-ray beam by the ordered lattice of a crystal, which produces a unique diffraction pattern that can be mathematically transformed into an electron density map and, subsequently, a molecular model. lindau-nobel.orgyoutube.com
Crystallographic data for allantoin reveals that it crystallizes in the monoclinic system. nih.govchemagent.su The study of allantoin derivatives and complexes using X-ray diffraction provides invaluable structural insights. For example, crystallographic analysis has been used to determine the molecular structure of metal complexes with hydantoins and allantoin. ekb.eg In studies of amidinate aluminum complexes, X-ray diffraction revealed a distorted tetrahedral geometry around the central aluminum atom. rsc.org
Furthermore, crystallographic studies are essential in the field of structural biology and drug design. nih.gov By co-crystallizing a derivative with a target protein, such as an enzyme, the precise binding mode and interactions can be visualized. This was demonstrated in the study of a hydantoin racemase, where crystals were grown with and without a hydantoin substrate to elucidate the structure of the active site. nih.gov The fundamental data obtained from these studies, including unit-cell parameters and crystal system information, are foundational for understanding the solid-state structure of allantoin derivatives. nih.gov
Advanced Analytical Methodologies for Allantoin Research
Spectroscopic Techniques for Allantoin (B1664786) Quantification and Identification
Spectroscopic methods are instrumental in elucidating the molecular structure and quantifying (-)-allantoin by measuring its interaction with electromagnetic radiation.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly proton (¹H) NMR, has emerged as a powerful tool for the absolute quantification of allantoin without the need for an identical standard for calibration. This technique offers high precision, reproducibility, and structural confirmation in a single measurement.
A ¹H qNMR method was developed for quantifying allantoin in complex mixtures like yam extracts. nih.gov This method demonstrated excellent performance, avoiding the separation issues and low solubility encountered with some chromatographic methods. nih.govnih.gov The quantification is based on the ratio of the integral of specific allantoin proton signals to the integral of a known amount of an internal standard, such as dimethyl sulfone (DMSO₂). nih.gov For optimal results, Dimethyl sulfoxide-d₆ (DMSO-d₆) was selected as the solvent due to the high solubility of allantoin and the clear baseline it provides. nih.gov Key proton signals for allantoin in DMSO-d₆ are observed at chemical shifts (δ) of 8.05, 6.93, 5.80, and 5.24 ppm. nih.gov
The method's validation has confirmed its reliability for research and quality control purposes. nih.govnih.gov
Table 1: Validation Parameters for ¹H qNMR Allantoin Quantification
| Parameter | Result | Citation |
|---|---|---|
| Linearity Range | 62.5–2000 µg/mL | nih.govnih.gov |
| Limit of Detection (LOD) | 4.63 µg/mL | nih.govnih.gov |
| Limit of Quantification (LOQ) | 14.03 µg/mL | nih.govnih.gov |
| Precision (RSD%) | 0.02–0.26% | nih.govnih.gov |
| Recovery | 86.35–92.11% | nih.govnih.gov |
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in the allantoin molecule, confirming its structural integrity. The FTIR spectrum of allantoin displays characteristic absorption bands corresponding to its various vibrational modes. The interaction between allantoin and other substances can be observed through shifts in these bands. researchgate.net
Key absorption peaks in the FTIR spectrum of pure allantoin help in its identification. The region between 1600-1800 cm⁻¹ is particularly significant, showing peaks from the bending vibrations of the amide NH group. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for Allantoin
| Wavenumber (cm⁻¹) | Assignment | Citation |
|---|---|---|
| 3438 | Symmetric -NH₂ group | researchgate.net |
| 3343 | -NH group in the ring | researchgate.net |
| 1782, 1718 | C=O stretching in the imidazole (B134444) ring | researchgate.net |
| 1663, 1660 | C=O (amide) stretching | researchgate.netresearchgate.net |
| 761 | C=O (ring) bending | researchgate.net |
Ultraviolet-Visible (UV/VIS) spectrophotometry is a widely used method for the quantitative determination of allantoin. To overcome challenges related to spectral interference from other components in complex formulations like creams or liposomes, derivative spectrophotometry is employed. researchgate.net Specifically, the second-order derivative of the zero-order spectrum can effectively eliminate background noise and interference from degradation products. researchgate.net
One validated method uses the second-derivative spectrum, measuring absorbance at 266.6 nm. researchgate.net The technique has demonstrated good linearity, recovery, and precision. researchgate.netresearchgate.net The optimal detection wavelength for allantoin can vary depending on the method and solvent, with values such as 220 nm, 223 nm, and 235 nm also being reported in various studies. mdpi.comsemanticscholar.orgnih.gov A study developing a rapid spectrophotometric method for cosmetic products identified a strong absorption at 280 nm. ijcmas.com
Table 3: Validation Data for Second-Order Derivative UV Spectrophotometry of Allantoin
| Parameter | Result | Citation |
|---|---|---|
| Linearity Range | 50–300 µg/mL | researchgate.net |
| Correlation Coefficient (r) | 0.9961 | researchgate.net |
| Mean Recovery | 100.68 ± 1.61% | researchgate.net |
| Repeatability (RSD) | 1.07% and 2.12% | researchgate.net |
| Intermediate Precision (RSD) | 2.16% | researchgate.net |
Mass Spectrometry (MS), particularly when coupled with liquid chromatography, is a highly sensitive and selective technique for the analysis of allantoin. Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules from a liquid solution. nih.gov For allantoin analysis, ESI-MS is often operated in the positive ion mode, detecting the protonated molecular ion [M+H]⁺. nih.gov
A UPLC-MS/MS method has been developed for the sensitive determination of allantoin in urine. nih.gov This method utilizes multiple reaction monitoring (MRM) for enhanced specificity and sensitivity. The precursor ion for allantoin is its protonated molecule at a mass-to-charge ratio (m/z) of 159. nih.gov This ion is then fragmented to produce specific product ions for quantification.
Table 4: ESI-MS/MS Parameters for Allantoin Detection
| Parameter | Value | Citation |
|---|---|---|
| Ionization Mode | Positive Ion Electrospray (ESI+) | nih.gov |
| Precursor Ion [M+H]⁺ | m/z 159 | nih.gov |
| Primary MRM Transition | 159 > 116 | nih.gov |
| Secondary MRM Transition | 159 > 61 | nih.gov |
In another study, ESI was used in negative voltage mode, where a distinct peak for allantoin was observed at 1.409 minutes. researchgate.net
Chromatographic Methods for Allantoin Separation and Determination
Chromatographic techniques are essential for separating allantoin from other compounds in a mixture before its quantification. This separation is critical for achieving accurate and reliable results, especially in complex samples.
High-Performance Liquid Chromatography (HPLC) is the most prevalent chromatographic technique for allantoin analysis. Due to allantoin's high polarity, different HPLC modes are employed to achieve effective separation. mdpi.comglsciences.com
Hydrophilic Interaction Chromatography (HILIC): HILIC is particularly well-suited for highly hydrophilic compounds like allantoin, which show little retention on traditional reversed-phase columns. glsciences.comjascoinc.comjasco-global.com This mode typically uses a polar stationary phase (e.g., amino or silica-based) and a mobile phase with a high concentration of an organic solvent like acetonitrile (B52724), with a small amount of aqueous buffer. jasco-global.comnih.gov One method uses a Finepak SIL NH2-5 column with a mobile phase of acetonitrile/water (80/20) at a flow rate of 1.0 mL/min and UV detection at 210 nm. jasco-global.com
Reversed-Phase (RP) HPLC: While challenging, RP-HPLC methods have also been successfully developed. These often require a high percentage of aqueous mobile phase or specific additives to retain and separate allantoin. nih.govacs.org A validated RP-HPLC method for analyzing allantoin in maize utilized a C₁₈ column with a phosphate (B84403) buffer solution (pH 3.0) as the mobile phase, with detection at 210 nm. acs.org Another method for cosmetic products used a C18 column with an isocratic mobile phase of acetonitrile–10 mM phosphoric acid (pH 2.5) (85:15, v/v) and UV detection at 210 nm. akjournals.com This method reported a limit of detection (LOD) of 0.07 µg mL⁻¹ and a limit of quantification (LOQ) of 0.2 µg mL⁻¹. akjournals.comresearchgate.net
The selection of the column and mobile phase is critical for successful separation, with various C₁₈ and specialized columns like Spherisorb 5 NH₂, ZIC-Hilic, and Primesep 100 being used in different validated methods. mdpi.comnih.govsielc.com
Table 5: Examples of HPLC Methods for Allantoin Analysis
| HPLC Mode | Column | Mobile Phase | Detection | Citation |
|---|---|---|---|---|
| HILIC | Spherisorb 5 NH₂ | Acetonitrile-water (90:10, v/v) | UV at 214 nm | nih.gov |
| HILIC | Finepak SIL NH₂-5 | Acetonitrile/Water (80/20) | UV at 210 nm | jasco-global.com |
| Reversed-Phase | C₁₈ | Phosphate buffer solution (pH 3.0) | UV at 210 nm | acs.org |
| Reversed-Phase | C₁₈ | Acetonitrile–10 mM phosphoric acid (pH 2.5) (85:15, v/v) | UV at 210 nm | akjournals.com |
| Reversed-Phase | Inertsil C₁₈ | Buffer (0.05M KH₂PO₄, pH 3.5)-Methanol (70:30, v/v) | UV at 223 nm | semanticscholar.org |
Hydrophilic Interaction Liquid Chromatography (HILIC)
Due to its high polarity and water solubility, analyzing (-)-Allantoin using traditional reversed-phase high-performance liquid chromatography (HPLC) is challenging, as it shows little retention. glsciences.com Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a superior technique for the separation and quantification of allantoin. jascoinc.comchromatographyonline.com This method is well-suited for highly polar compounds, utilizing a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent. chromatographyonline.com
In HILIC, analytes are adsorbed and subsequently eluted using mobile phases that typically contain over 75% organic solvent. chromatographyonline.com A common mobile phase composition for allantoin analysis is a mixture of acetonitrile and water, for instance, in an 80:20 ratio. jasco-global.com The use of a mobile phase containing boric acid has also been reported to enable accurate analysis of this highly polar compound. google.com HILIC columns with silica (B1680970) modified with hydrophilic groups like diol or cyano are traditionally used. chromatographyonline.com For instance, a Finepak SIL NH2-5 column (4.6 mm I.D. x 250 mm, 5 µm) has been successfully employed. jasco-global.com
HILIC is frequently coupled with tandem mass spectrometry (MS/MS), providing a highly sensitive and selective method for determining allantoin in various samples, including biological fluids and cosmetics. fao.orgnih.gov A rapid and reliable UHPLC-MS/MS method using a HILIC column allows for allantoin determination in human serum in under 4 minutes, with a simple one-step sample preparation. nih.gov This HILIC-MS/MS method has proven effective for monitoring allantoin as a biomarker of oxidative stress. nih.govconsensus.app Furthermore, a HILIC-HPLC method coupled with a triple-quadrupole mass spectrometer was developed to analyze the racemic nature of allantoin in snail slime, confirming its presence as a racemate in the pure slime and a prepared hydrogel. nih.gov
Table 1: Exemplary HILIC Method Parameters for Allantoin Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Finepak SIL NH2-5 (4.6 mmI.D. x 250 mmL, 5 µm) jasco-global.com | Acclaim® Mixed-Mode HILIC-1 chromatographyonline.com | Luna® HILIC nih.gov |
| Mobile Phase | Acetonitrile/Water (80/20) jasco-global.com | High percentage of organic solvent (>75%) chromatographyonline.com | Acetonitrile/water/methanol/formic acid (90:5:5:0.1 v/v/v/v) nih.gov |
| Flow Rate | 1.0 mL/min jasco-global.com | Not Specified | Not Specified |
| Temperature | 40 °C jasco-global.com | Not Specified | Not Specified |
| Detection | UV (210 nm) jasco-global.com | Not Specified | UV-Vis / MS/MS nih.gov |
Crystallographic Analysis for Allantoin Structure Elucidation
Single Crystal X-ray Diffraction (XRD)
Single crystal X-ray diffraction (XRD) is a powerful technique that has been employed to elucidate the precise structure of allantoin. rigaku.comresearchgate.net This method involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice. creative-biostructure.com
The crystal structure of DL-allantoin (the racemic mixture) has been determined using three-dimensional photographic data. iucr.org It crystallizes in the monoclinic system with the space group P21/c. iucr.org A key feature of its structure is the intricate three-dimensional network formed by hydrogen bonding, which involves the three carbonyl oxygens, three imido hydrogens, and two amido hydrogen atoms. iucr.org
Similarly, the crystal structure of natural allantoin isolated from the edible lichen Umbilicaria esculenta was determined by single-crystal X-ray crystallography. researchgate.net The analysis confirmed the structure as allantoin (5-ureidohydantoin). researchgate.net
Table 2: Crystallographic Data for Allantoin
| Parameter | DL-Allantoin iucr.org | Natural Allantoin researchgate.net | Allantoin Crystal researchgate.net |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P21/c | Not specified | P2(1)/c |
| a (Å) | 8.024 | 8.0004 (6) | 8.013 (2) |
| b (Å) | 5.153 | 5.1487 (4) | 5.1458(15) |
| c (Å) | 14.797 | 14.7501(10) | 14.770(4) |
| β (°) / T (K) | 93.01° | T = 232 K | Not specified |
| Volume (ų) | 611.0 | Not specified | 608.1(3) |
| Z | 4 | Not specified | 4 |
Qualitative and Quantitative Analytical Approaches
A variety of analytical methods are available for the qualitative identification and quantitative measurement of allantoin in different matrices, including pharmaceuticals and cosmetics. nih.govnih.gov
Colorimetric Methods (e.g., Ehrlich's Reagent)
Colorimetric methods offer a simple and rapid approach for the determination of allantoin. One such method involves the use of Ehrlich's reagent (p-dimethylaminobenzaldehyde). nih.govnih.gov The reaction between allantoin and Ehrlich's reagent produces a colored complex, allowing for its quantitative determination by measuring the absorbance at a specific wavelength. nih.gov
Optimal conditions for this reaction have been established, with the absorbance of the resulting complex being measured at 440 nm for quantitative analysis. nih.gov The color of the complex is reported to be stable after standing for 10 minutes at room temperature. nih.gov This method has been successfully applied to determine the allantoin content in plant seeds. nih.gov The limit of detection for this method has been reported to be as low as 5 x 10⁻⁶ mM. nih.gov
Validation of Analytical Methods (Specificity, Linearity, Precision, Accuracy)
The validation of an analytical method is essential to ensure its reliability, reproducibility, and suitability for its intended purpose. pharmavalidation.in According to ICH guidelines, key validation parameters include specificity, linearity, precision, and accuracy. mdpi.comelementlabsolutions.com
Specificity: This refers to the ability of the method to accurately measure the analyte of interest in the presence of other components such as impurities, degradation products, or matrix components. imgroupofresearchers.comchromatographyonline.com For allantoin analysis, specificity is demonstrated by ensuring that no interfering peaks are detected at its elution position in a chromatogram. google.com
Linearity: Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. pharmavalidation.ingmpinsiders.com For an ultraviolet derivative spectrophotometric method, linearity for allantoin was observed in the concentration range of 50-300 μg/mL with a correlation coefficient (r) of 0.9961. nih.gov A HILIC-MS/MS method showed an excellent linear range from 0.05 to 100 μM. nih.gov
Precision: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD). For a HILIC-MS/MS method, precision ranged from 1.8 to 11.3% (RSD). nih.gov An ultraviolet derivative spectrophotometric method reported repeatability (RSD) of 1.07% and 2.12%, and intermediate precision (RSD) of 2.16%. nih.govresearchgate.net
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. elementlabsolutions.comimgroupofresearchers.com It is often reported as the percent recovery. A validated HILIC method for allantoin in a cosmetic formulation showed a recovery rate of 98.7% to 99.3%. google.com An ultraviolet derivative spectrophotometric method demonstrated a mean recovery percentage of 100.68 ± 1.61. nih.govresearchgate.net
Table 3: Summary of Validation Parameters for Allantoin Analytical Methods
| Method | Specificity | Linearity Range | Precision (RSD%) | Accuracy (% Recovery) |
| HILIC-MS/MS nih.gov | Selective due to MS/MS detection | 0.05 - 100 μM | 1.8 - 11.3% | Within ±6.0% (relative error) |
| UV Derivative Spectrophotometry nih.govresearchgate.net | Selective, eliminates spectral interference | 50 - 300 μg/mL | 1.07 - 2.16% | 100.68 ± 1.61 |
| HILIC (Cosmetic) google.com | Confirmed no interfering peak | Not specified | 0.2 - 0.7% | 98.7 - 99.3% |
| HPLC (Snail Mucus) researchgate.net | Not specified | LLOQ = 0.0125 mg/mL | < 3.04% | 96.81 - 102.42% |
Computational and Theoretical Studies of Allantoin
Quantum Mechanical Calculations
Quantum mechanical calculations are employed to understand the intrinsic electronic properties of the (-)-Allantoin molecule. These studies provide a fundamental characterization of its structure and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for characterizing molecules like (-)-Allantoin. nih.gov DFT calculations have been successfully used to determine the optimized molecular geometry of allantoin (B1664786). medchemexpress.com Studies have shown that the structural parameters (bond lengths and angles) obtained from DFT calculations are in excellent agreement with data derived from single-crystal X-ray diffraction (XRD) analysis, confirming the accuracy of the computational model. medchemexpress.com This theoretical approach is foundational for accurately predicting other electronic properties. nih.govmedchemexpress.com
The method works by solving the Kohn-Sham equations, which approximate the complex interactions of a multi-electron system by focusing on its electron density. nih.gov Functionals like B3LYP are often paired with basis sets such as 6-311+G(2df,2p) or cc-pVQZ to achieve a balance of computational cost and accuracy for organic molecules. youtube.comresearchgate.net The electronic structure characterization through DFT provides the basis for further analysis of the molecule's reactivity and interaction potential. medchemexpress.com
Building on the electronic structure obtained from DFT, further analyses can reveal key chemical properties of (-)-Allantoin.
Atomic Charges: Natural Bond Orbital (NBO) analysis is used to calculate the distribution of electron density across the molecule, assigning partial charges to each atom. youtube.com In allantoin, the oxygen and nitrogen atoms are found to carry negative charges, while the carbon and hydrogen atoms are positively charged. This charge distribution is crucial for understanding how the molecule interacts with its environment through electrostatic forces. medchemexpress.com
Frontier Molecular Orbitals (FMO): Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. frontiersin.orgnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity. For allantoin, the HOMO is primarily localized on the ureido group, while the LUMO is distributed across the hydantoin (B18101) ring. medchemexpress.com The calculated HOMO-LUMO gap provides insight into the kinetic stability of the molecule. medchemexpress.com
Below is a table summarizing representative theoretical data for Allantoin.
| Computational Parameter | Description | Representative Finding |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The HOMO is mainly located on the ureido group of the allantoin molecule. medchemexpress.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The LUMO is primarily found on the hydantoin ring structure. medchemexpress.com |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. | A smaller gap implies higher reactivity. mdpi.com |
| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | Calculations confirm allantoin as a polar molecule. medchemexpress.com |
| Atomic Charges | Distribution of electron charge among the atoms in the molecule. | NBO analysis shows negative charges on oxygen and nitrogen atoms and positive charges on carbon and hydrogen atoms. medchemexpress.com |
This table contains generalized findings from theoretical studies. Specific energy values depend on the computational method and basis set used.
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the van der Waals surface of a molecule. nih.gov It is generated from DFT calculations and is invaluable for predicting how a molecule will interact with other chemical species. The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent areas that are relatively neutral.
For (-)-Allantoin, MEP analysis reveals that the most negative potential (red) is concentrated around the oxygen atoms of the carbonyl and ureido groups, highlighting these as primary sites for hydrogen bond acceptance. medchemexpress.com Conversely, the regions around the N-H protons show a positive potential (blue), identifying them as hydrogen bond donor sites. medchemexpress.com This mapping of electrostatic potential provides a clear rationale for the intermolecular hydrogen bonding patterns observed in allantoin's crystal structure and its interactions with biological targets. medchemexpress.com
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. This method is instrumental in drug discovery and for understanding the mechanisms of bioactive compounds.
DNA gyrase is an essential bacterial enzyme that plays a key role in DNA replication, making it a validated target for antibacterial drugs. Molecular docking studies have been performed to investigate the potential of (-)-Allantoin to interact with the DNA gyrase II enzyme. medchemexpress.com
In these simulations, the 3D structure of allantoin is placed into the binding site of the DNA gyrase protein (e.g., PDB ID: 5L3J). medchemexpress.com The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score in kcal/mol. A more negative score typically indicates a more favorable interaction. The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. medchemexpress.com
A study on the interaction between allantoin and DNA gyrase II reported a docking score of -4.78 kcal/mol and a glide energy of -25.18 kcal/mol. medchemexpress.com The analysis showed that allantoin forms three hydrogen bonds with key amino acid residues in the active site: ASP 73, VAL 43, and ASN 46. medchemexpress.com These predicted interactions suggest that allantoin has the potential to bind to and possibly inhibit the function of DNA gyrase II, providing a theoretical basis for its observed antibacterial activity. medchemexpress.com
| Docking Target | Ligand | Docking Score (kcal/mol) | Glide Energy (kcal/mol) | Interacting Residues |
| DNA Gyrase-II (PDB: 5L3J) | Allantoin | -4.78 | -25.18 | ASP 73, VAL 43, ASN 46 medchemexpress.com |
Data from a specific molecular docking study. medchemexpress.com Scores and interactions can vary based on the software and protein structure used.
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational simulation method that models the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and dynamic behavior of molecules and their complexes. This technique is particularly useful for studying the stability of ligand-protein complexes predicted by molecular docking and for observing how these systems behave in a more realistic, solvated environment.
While specific, in-depth molecular dynamics simulation studies focused exclusively on (-)-Allantoin were not prominently available in surveyed literature, the methodology is highly applicable. An MD simulation of an allantoin-protein complex (like the one with DNA gyrase) would typically involve placing the docked structure in a simulated box of water molecules and ions to mimic physiological conditions. The simulation would then be run for a duration of nanoseconds to microseconds, tracking the trajectory of every atom.
Analysis of the resulting trajectory could:
Assess the stability of the hydrogen bonds and other interactions between allantoin and the protein's active site over time.
Reveal conformational changes in the protein or the ligand upon binding.
Calculate the binding free energy with greater accuracy using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).
Such simulations would offer a dynamic perspective on the static picture provided by molecular docking, further validating the interaction and providing deeper insights into the mechanism of action at an atomic level.
Prediction of Spectroscopic Properties
Theoretical prediction of spectroscopic properties is a cornerstone of computational analysis for chiral molecules. By comparing calculated spectra with experimental data, researchers can confidently determine the absolute configuration of a molecule like (-)-allantoin.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral compounds. nih.gov Computational prediction of ECD spectra has become a standard tool in stereochemical analysis. nih.gov The process involves several key steps.
First, a thorough conformational search is performed to locate all significant conformers. Next, the geometry of each conformer is optimized using quantum mechanical methods, typically Density Functional Theory (DFT). Finally, Time-Dependent DFT (TD-DFT) is used to calculate the excitation energies and corresponding rotatory strengths for each conformer. nih.gov The final, predicted ECD spectrum is generated by taking a Boltzmann average of the spectra of the individual conformers based on their relative energies. researchgate.net The choice of the functional and basis set is crucial for accuracy. nih.gov
Table 2: Common Methodologies for ECD Spectra Computation
| Step | Method | Common Parameters/Functionals | Purpose |
|---|---|---|---|
| Conformational Analysis | Molecular Mechanics / Semi-empirical | MMFF94, AM1 | To find all possible low-energy conformers. nih.gov |
| Geometry Optimization | Density Functional Theory (DFT) | B3LYP, B3PW91, CAM-B3LYP | To obtain an accurate 3D structure for each conformer. researchgate.net |
| Excited State Calculation | Time-Dependent DFT (TD-DFT) | B3LYP, BP86 | To calculate excitation energies and rotatory strengths. nih.gov |
| Basis Set Selection | Pople or Dunning style | 6-31G*, TZVPP, aug-cc-pVDZ | To accurately describe the electron distribution. nih.gov |
| Final Spectrum | Boltzmann Averaging | N/A | To combine the spectra of individual conformers into a final predicted spectrum. researchgate.net |
Optical Rotatory Dispersion (ORD) Spectra Prediction
Optical Rotatory Dispersion (ORD) measures the variation in a compound's optical rotation as a function of the wavelength of light. slideshare.net This technique is also highly effective for analyzing chiral compounds and determining their stereochemistry. slideshare.netnumberanalytics.com
An ORD spectrum is characterized by the Cotton effect, which describes the anomalous behavior of optical rotation in the vicinity of an absorption band of a chromophore. vlabs.ac.inkud.ac.in A positive Cotton effect shows an initial peak followed by a trough at lower wavelengths, while a negative Cotton effect shows the reverse. kud.ac.in The prediction of an ORD spectrum is computationally intensive and is fundamentally linked to the same electronic transitions that govern ECD. The rotatory strengths calculated using TD-DFT for ECD can also be used, through the Kronig-Kramers transform, to generate the theoretical ORD curve. This allows for a direct comparison with experimental ORD data to confirm the absolute configuration of (-)-allantoin.
Table 3: Principles of ORD and its Prediction
| Concept | Description | Role in Prediction |
|---|---|---|
| Optical Rotation | The rotation of the plane of plane-polarized light by a chiral substance. kud.ac.in | The primary value calculated at each wavelength. |
| Dispersion | The variation of optical rotation with the wavelength of light. slideshare.net | The fundamental principle behind an ORD spectrum. |
| Chromophore | A light-absorbing functional group within the molecule. | The presence of a chromophore in allantoin is necessary for a distinct Cotton effect. vlabs.ac.in |
| Cotton Effect | The characteristic combination of a peak and a trough in the ORD curve near an absorption band. vlabs.ac.in | The sign (+ or -) of the predicted Cotton effect is a key feature for comparison with experimental data to assign stereochemistry. |
Anharmonic Computations for Vibrational Frequencies
While the harmonic approximation is a useful starting point for predicting vibrational spectra (like infrared spectra), it assumes that molecular vibrations behave like perfect simple harmonic oscillators. Real molecules exhibit anharmonicity, which leads to the appearance of overtone and combination bands and shifts in fundamental vibrational frequencies. rsc.org
Anharmonic computations provide a more accurate prediction of vibrational spectra. q-chem.com These calculations are computationally demanding as they require information about the potential energy surface beyond the second derivative (Hessian). Methods such as second-order vibrational perturbation theory (VPT2) are commonly used to incorporate anharmonic effects. q-chem.comresearchgate.net These approaches involve calculating higher-order (cubic and quartic) derivatives of the energy with respect to atomic displacements. unito.it DFT methods, particularly with hybrid functionals like B3LYP and B97-1, have been shown to provide a good balance of accuracy and computational cost for these calculations. researchgate.net
Table 4: Comparison of Harmonic vs. Anharmonic Vibrational Computations
| Feature | Harmonic Approximation | Anharmonic Computation |
|---|---|---|
| Potential Energy Surface | Assumed to be a quadratic parabola. | A more realistic potential is used, often expanded as a Taylor series to the 3rd (cubic) and 4th (quartic) order. unito.it |
| Computational Method | Requires calculation of second derivatives of energy (Hessian matrix). | Requires calculation of third and fourth energy derivatives. unito.it |
| Predicted Spectra | Only fundamental transitions are predicted. | Predicts fundamental transitions more accurately and also accounts for overtones and combination bands. rsc.org |
| Common Theory | Standard frequency calculation. | Second-Order Vibrational Perturbation Theory (VPT2). q-chem.com |
Computational Studies on Allantoin Dimers and Intermolecular Interactions
The crystal structure and bulk properties of allantoin are governed by intermolecular interactions, primarily hydrogen bonding. Allantoin has multiple hydrogen bond donor (N-H) and acceptor (C=O) sites, allowing for the formation of stable dimers and larger aggregates.
Computational studies are essential for quantifying the strength and nature of these interactions. By modeling an allantoin dimer, researchers can calculate key properties such as the preferred geometric arrangement, binding energies, and the specific hydrogen bonds that are formed. A variety of theoretical approaches can be used for this purpose, each with different levels of accuracy and computational expense. researchgate.net These include DFT methods with different functionals (e.g., B3LYP, M06L), Møller-Plesset perturbation theory (MP2), and methods that include corrections for dispersion forces (e.g., B97D), which are crucial for accurately describing weak interactions. researchgate.net These studies reveal how individual (-)-allantoin molecules self-assemble, providing a molecular-level understanding of its solid-state properties.
Table 5: Computational Methods for Studying Allantoin Dimers
| Method | Description | Information Gained |
|---|---|---|
| DFT (e.g., B3LYP, M06L) | Density Functional Theory methods that offer a good compromise between cost and accuracy for hydrogen-bonded systems. researchgate.net | Optimized dimer geometry, hydrogen bond lengths, binding energy. |
| MP2 | Møller-Plesset perturbation theory to the second order. A higher-level method that often provides more accurate interaction energies. researchgate.net | More reliable binding energies, detailed analysis of electron correlation effects. |
| Dispersion-Corrected DFT (e.g., B97D) | DFT methods that include an empirical correction for van der Waals / dispersion forces. | Improved accuracy for non-covalent interactions, especially important for overall binding energy. researchgate.net |
| HF (Hartree-Fock) | A more fundamental ab initio method that is often less accurate for hydrogen bonding as it neglects electron correlation. researchgate.net | Provides a baseline for comparison with more sophisticated methods. |
Q & A
Q. What gaps exist in understanding (-)-Allantoin’s stereospecific interactions in biological systems?
- Methodological Recommendations : Investigate enantiomer-selective uptake via transport proteins (e.g., SLC5A8) using competitive inhibition assays. Explore chiral chromatography-coupled cell assays to isolate enantiomer-specific effects. Collaborate with computational chemists to model membrane permeability differences between (-)- and (+)-allantoin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
